6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
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Overview
Description
6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a chloro substituent, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid . This intermediate is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is subsequently reacted with 2-(morpholin-4-yl)ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid
- 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
- 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione
Uniqueness
6-chloro-2-(2,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide stands out due to its combination of a quinoline core with a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further enhance its significance in scientific research .
Properties
Molecular Formula |
C24H26ClN3O2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26ClN3O2/c1-16-3-5-19(17(2)13-16)23-15-21(20-14-18(25)4-6-22(20)27-23)24(29)26-7-8-28-9-11-30-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,29) |
InChI Key |
QUVODGSLFZEVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCCN4CCOCC4)C |
Origin of Product |
United States |
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